1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
CAS No.: 1820734-50-6
Cat. No.: VC2961458
Molecular Formula: C10H18ClN3O3S
Molecular Weight: 295.79 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride - 1820734-50-6](/images/structure/VC2961458.png) 
                        
Specification
| CAS No. | 1820734-50-6 | 
|---|---|
| Molecular Formula | C10H18ClN3O3S | 
| Molecular Weight | 295.79 g/mol | 
| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | 
| Standard InChI | InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H | 
| Standard InChI Key | XSOYBDAIHYQMCO-UHFFFAOYSA-N | 
| SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl | 
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl | 
Introduction
Chemical Structure and Properties
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a crystalline solid with several notable structural features. The core structure consists of a piperidine ring with an amine group at the 4-position, connected via a sulfonyl group to a 3,5-dimethylisoxazole moiety. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.
Fundamental Chemical Properties
The compound possesses the following key physicochemical properties:
| Property | Value | 
|---|---|
| CAS Number | 1820734-50-6 | 
| Molecular Formula | C₁₀H₁₈ClN₃O₃S | 
| Molecular Weight | 295.79 g/mol | 
| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | 
| InChI Key | XSOYBDAIHYQMCO-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl | 
The compound's structure features a piperidine ring with an amine substituent at the 4-position and a sulfonyl group at the 1-position, which connects to a 3,5-dimethylisoxazole moiety. The hydrochloride salt formation affects its solubility profile, typically enhancing water solubility compared to the free base form .
Structural Characteristics and Reactivity
The reactivity of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is influenced by several structural elements:
Biological Activity and Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride and structurally related compounds have potential applications in various research fields, particularly in medicinal chemistry and drug discovery.
Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is primarily classified as a research chemical, with applications including:
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Medicinal Chemistry: As a building block or scaffold for developing new pharmaceutical compounds. 
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Structure-Activity Relationship Studies: For investigating how structural modifications affect biological activity. 
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Chemical Library Development: As a component in diverse chemical libraries for high-throughput screening programs . 
| Hazard Code | Description | Classification | 
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral - Category 4 | 
| H315 | Causes skin irritation | Skin corrosion/irritation - Category 2 | 
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation - Category 2A | 
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure - Category 3 | 
These classifications indicate that appropriate handling procedures and personal protective equipment should be employed when working with this compound .
Recommended Precautions
Based on the GHS classification, the following precautionary measures are recommended:
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Personal Protection: Wear appropriate gloves, laboratory coat, and eye protection when handling the compound. 
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Ventilation: Use in well-ventilated areas or under a fume hood to minimize inhalation exposure. 
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Storage: Store in a cool, dry place in tightly closed containers, away from incompatible materials. 
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Accident Response: In case of skin contact, wash immediately with plenty of water; for eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists . 
Comparative Analysis with Related Compounds
Comparing 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride with structurally related compounds provides insights into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | 
|---|---|---|---|
| 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride | C₁₀H₁₈ClN₃O₃S | 295.79 | Reference compound | 
| 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine | C₉H₁₅N₃O₃S | 245.30 | Piperazine ring instead of 4-aminopiperidine | 
| 1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride | C₁₆H₂₇ClN₄O₄S | 406.9 | Additional acetylpiperazine group | 
| 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | C₆H₁₅ClN₂O₂S | Not specified | Methyl group instead of dimethylisoxazole | 
These structural variations can significantly influence physicochemical properties, biological activities, and potential applications .
Structure-Activity Relationships
The structural differences between these compounds may affect:
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Lipophilicity: The presence of different substituents alters the balance between hydrophilic and lipophilic properties, potentially affecting membrane permeability and distribution in biological systems. 
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Electronic Properties: Different substituents can modify the electronic distribution within the molecule, influencing interactions with potential biological targets. 
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Steric Effects: Larger substituents may introduce steric hindrance, affecting the accessibility of reactive centers within the molecule. 
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Hydrogen Bonding Capability: Variations in functional groups alter the hydrogen bond donor and acceptor profiles, potentially impacting molecular recognition and binding to biological targets . 
Analytical Characterization Methods
Proper characterization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is essential for research applications and quality control.
Spectroscopic Techniques
Several spectroscopic methods are applicable for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: - 
¹H NMR would show characteristic signals for the methyl groups on the isoxazole ring, the piperidine ring protons, and the amine protons. 
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¹³C NMR would display signals for the carbon atoms in the isoxazole ring, the piperidine ring, and the sulfonyl group. 
 
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for: - 
N-H stretching (approximately 3300-3500 cm⁻¹) 
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S=O stretching (approximately 1350 and 1150 cm⁻¹) 
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C=N stretching in the isoxazole ring (approximately 1600 cm⁻¹) 
 
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Mass Spectrometry: Useful for confirming the molecular weight and structural features through fragmentation patterns. The expected molecular ion peak would correspond to the free base (M⁺-HCl) . 
Chromatographic Analysis
Chromatographic techniques essential for purity determination include:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination. 
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment. 
These analytical methods collectively provide comprehensive characterization of the compound's identity, purity, and structural features.
Research Applications and Future Directions
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has potential applications in various research domains, with opportunities for further development and investigation.
Current Research Applications
Current research applications of this compound may include:
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Medicinal Chemistry: As a building block in the synthesis of biologically active compounds, particularly those targeting central nervous system disorders. 
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Structure-Activity Relationship Studies: For investigating the impact of specific structural features on biological activity. 
- 
Chemical Library Development: As a component in diverse chemical libraries for high-throughput screening programs . 
Future Research Directions
Promising areas for future research involving this compound include:
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Targeted Modifications: Systematic modification of specific structural elements to optimize properties for particular applications. 
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Biological Screening: Comprehensive evaluation of potential biological activities through various screening platforms. 
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Mechanistic Studies: Investigation of the compound's interactions with specific biological targets to elucidate mechanisms of action. 
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Novel Synthetic Applications: Exploration of new synthetic methodologies utilizing this compound as a building block or intermediate . 
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